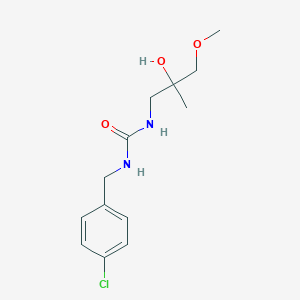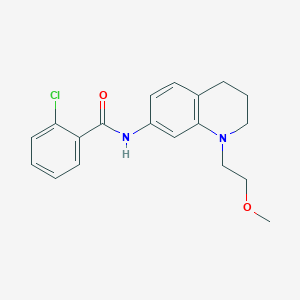
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as CHM-1, is a chemical compound that has been found to have potential therapeutic applications in various fields of medicine. It is a small molecule that has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis of labeled ureas for research purposes. For instance, a study synthesized a related compound, 1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, labeled with 14C at its urea group for detailed chemical analysis (Esses-Reiter & Reiter, 1981).
Antimicrobial Properties
- Research has been conducted on derivatives of the compound, focusing on their potential antimicrobial properties. For example, a study on novel imidazole ureas/carboxamides containing dioxaphospholanes, which are derivatives of this compound, evaluated their antimicrobial efficacy (Rani et al., 2014).
Interaction with Biological Molecules
- The interactions of similar compounds with biological molecules such as DNA have been investigated. A study explored the interaction of 1,3-bis(2-hydroxy-3-methoxy-benzylidene)-urea with calf-thymus DNA, providing insights into the binding modes and effectiveness of these interactions (Ajloo et al., 2015).
Photodegradation and Hydrolysis Studies
- Investigations into the photodegradation and hydrolysis of substituted ureas, including compounds similar to 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, have been conducted to understand their environmental impact and stability (Gatidou & Iatrou, 2011).
Anticancer Research
- Derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant potential as new anticancer agents (Feng et al., 2020).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c1-13(18,9-19-2)8-16-12(17)15-7-10-3-5-11(14)6-4-10/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGSNGADRMXIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2438016.png)
![N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438018.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2438020.png)
![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)
![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)
![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2438028.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2438029.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone](/img/structure/B2438031.png)
![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2438033.png)


